molecular formula C20H17BrN2O3S B6106463 3-[(4-bromophenyl)sulfamoyl]-N-(3-methylphenyl)benzamide

3-[(4-bromophenyl)sulfamoyl]-N-(3-methylphenyl)benzamide

Cat. No.: B6106463
M. Wt: 445.3 g/mol
InChI Key: QVMXOZIUOQQIAE-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfamoyl]-N-(3-methylphenyl)benzamide is a complex organic compound that features a bromophenyl group, a sulfamoyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)sulfamoyl]-N-(3-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the bromophenyl and methylphenyl intermediates. These intermediates are then subjected to sulfonation and amidation reactions to form the final product. Common reagents used in these reactions include bromine, sulfuric acid, and amines .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfamoyl]-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-[(4-Bromophenyl)sulfamoyl]-N-(3-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)sulfamoyl]-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromophenyl)sulfamoyl]-N-(2-furylmethyl)benzamide
  • 3-[(4-Bromophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide

Uniqueness

3-[(4-Bromophenyl)sulfamoyl]-N-(3-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[(4-bromophenyl)sulfamoyl]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-14-4-2-6-18(12-14)22-20(24)15-5-3-7-19(13-15)27(25,26)23-17-10-8-16(21)9-11-17/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMXOZIUOQQIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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